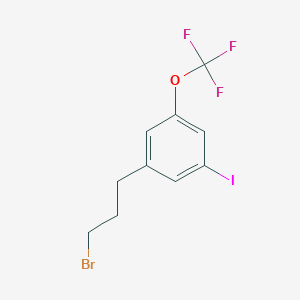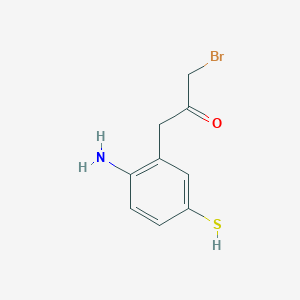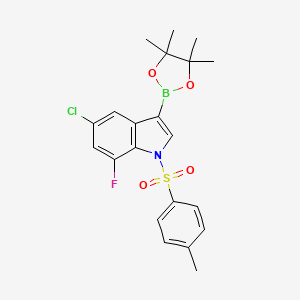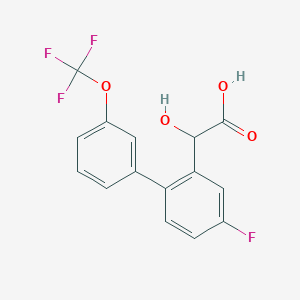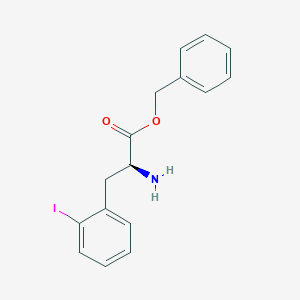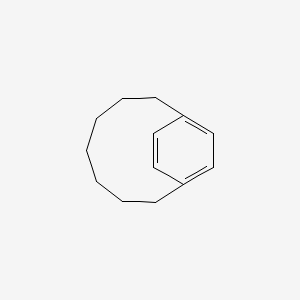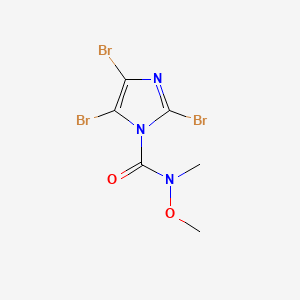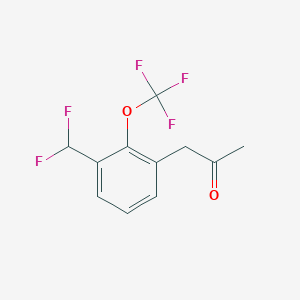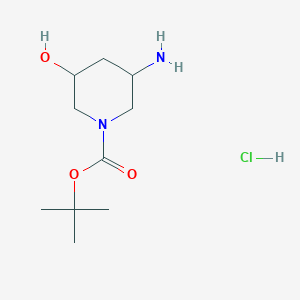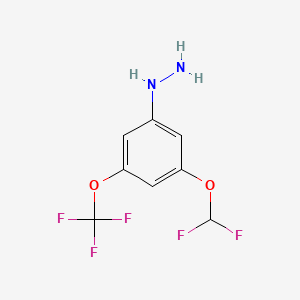
1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a phenyl ring, along with a hydrazine moiety
准备方法
The synthesis of 1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(difluoromethoxy)-5-(trifluoromethoxy)benzene and hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and solvent choice. Common solvents include ethanol or methanol.
Synthetic Route: The synthetic route involves the nucleophilic substitution of the hydrazine moiety onto the aromatic ring. This can be achieved through a series of steps, including halogenation, nucleophilic substitution, and deprotection.
Industrial Production: Industrial production methods may involve large-scale batch or continuous flow processes, with optimization of reaction conditions to maximize yield and purity.
化学反应分析
1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
科学研究应用
1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
作用机制
The mechanism of action of 1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The specific pathways involved depend on the biological context and the target of interest. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
相似化合物的比较
1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3-(Difluoromethoxy)phenyl)hydrazine and 1-(3-(Trifluoromethoxy)phenyl)hydrazine share structural similarities but differ in the presence and position of fluorine atoms.
Uniqueness: The presence of both difluoromethoxy and trifluoromethoxy groups in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C8H7F5N2O2 |
|---|---|
分子量 |
258.15 g/mol |
IUPAC 名称 |
[3-(difluoromethoxy)-5-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2O2/c9-7(10)16-5-1-4(15-14)2-6(3-5)17-8(11,12)13/h1-3,7,15H,14H2 |
InChI 键 |
RXLVSASILQXZTR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1OC(F)F)OC(F)(F)F)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


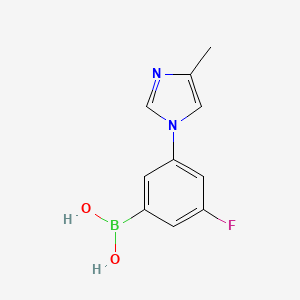
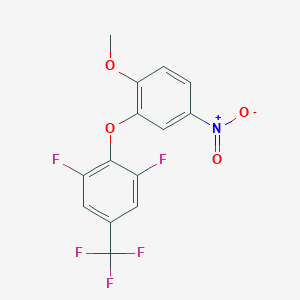
![1-ethyl-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B14068654.png)
